molecular formula C8H4BrNOS B1380705 3-Bromothieno[3,2-b]pyridine-2-carbaldehyde CAS No. 1367941-75-0

3-Bromothieno[3,2-b]pyridine-2-carbaldehyde

Cat. No.: B1380705
CAS No.: 1367941-75-0
M. Wt: 242.09 g/mol
InChI Key: WCXDACNHNUFONK-UHFFFAOYSA-N
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Description

3-Bromothieno[3,2-b]pyridine-2-carbaldehyde (CAS 1367941-75-0) is a high-purity chemical reagent with a molecular formula of C₈H₄BrNOS and a molecular weight of 242.09 g/mol . This compound serves as a versatile and key intermediate in organic synthesis and medicinal chemistry. Its structure, featuring both an aldehyde and a bromine substituent on an electron-rich thieno[3,2-b]pyridine core, allows for selective functionalization and is valuable for constructing complex heterocyclic systems . A primary application of this compound is in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and other biologically active compounds . It is commonly employed in metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to build extended aromatic frameworks essential for drug candidates . Furthermore, due to the electron-rich nature of its core, this reagent is also utilized in the preparation of organic semiconductors and optoelectronic materials . The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-bromothieno[3,2-b]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNOS/c9-7-6(4-11)12-5-2-1-3-10-8(5)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXDACNHNUFONK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(S2)C=O)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Vilsmeier-Haack Formylation

  • Reagents: POCl₃ and DMF
  • Procedure:
    • The brominated heterocycle is reacted with POCl₃ and DMF at 0–25°C to generate the Vilsmeier reagent.
    • The reagent then reacts with the heterocycle to form the formylated product at the 2-position.
  • Reaction Conditions:
    • Temperature: 0–25°C
    • Duration: 4–8 hours
  • Outcome:
    • Selective aldehyde formation with yields around 60–75%.

Method B: Oxidation of Methyl Precursors

  • Reagents: SeO₂ or PCC (Pyridinium chlorochromate)
  • Procedure:
    • Oxidize a methyl group at the 2-position to aldehyde.
    • Requires prior methylation at the 2-position.

Data Table 3: Formylation/Oxidation Conditions

Method Reagents Temperature Yield (%) Notes
Vilsmeier-Haack POCl₃, DMF 0–25°C 60–75 Regioselective, mild conditions
Oxidation (SeO₂) SeO₂, PCC 25–50°C 50–70 Suitable for methyl to aldehyde conversion

Final Purification and Characterization

Post-synthesis, the aldehyde product is purified via recrystallization from suitable solvents such as ethanol or ethyl acetate. Characterization involves NMR, IR, and mass spectrometry to confirm the aldehyde functionality and heterocyclic integrity.

Summary of Key Research Findings

Aspect Findings
Reaction selectivity Bromination and formylation are regioselective under controlled conditions
Yield optimization Use of excess reagents and temperature control enhances yields
Industrial relevance Continuous flow methods and optimized purification improve scalability
Environmental considerations Use of less toxic reagents and solvent recycling reduces environmental impact

Chemical Reactions Analysis

Types of Reactions: 3-Bromothieno[3,2-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products:

    Substitution: Various substituted thieno[3,2-b]pyridine derivatives.

    Oxidation: 3-Bromothieno[3,2-b]pyridine-2-carboxylic acid.

    Reduction: 3-Bromothieno[3,2-b]pyridine-2-methanol.

Scientific Research Applications

Chemistry: 3-Bromothieno[3,2-b]pyridine-2-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized derivatives used in material science and organic electronics .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It is used in the synthesis of bioactive molecules that may exhibit antimicrobial, anticancer, or anti-inflammatory properties .

Industry: The compound finds applications in the development of dyes, pigments, and organic light-emitting diodes (OLEDs). Its unique structure allows for the tuning of electronic properties, making it valuable in the field of optoelectronics .

Mechanism of Action

The mechanism of action of 3-Bromothieno[3,2-b]pyridine-2-carbaldehyde depends on its specific application. In drug design, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The bromine atom can participate in halogen bonding, influencing molecular recognition and binding affinity .

Comparison with Similar Compounds

Thieno[3,2-b]pyridine-2-carbaldehyde (CAS: 94191-18-1)

  • Structural Differences : Lacks the bromine atom at position 3.
  • Reactivity : The absence of bromine reduces its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), which require a leaving group for aryl-aryl bond formation .
  • Applications: Primarily used as a precursor for non-halogenated derivatives in organic synthesis.

6-Bromofuro[3,2-b]pyridine-2-carbaldehyde (CAS: 1171920-28-7)

  • Structural Differences : Replaces the sulfur atom in the thiophene ring with oxygen (furan ring).
  • Molecular Formula: C₈H₄BrNO₂ (additional oxygen atom compared to the thieno analogue) .
  • Electronic Properties : The furan ring may alter electron density, affecting binding affinities in biological systems or charge transport in materials .
  • Safety : Classified under GHS guidelines; requires handling precautions for inhalation and skin contact .

Ethyl 3-Bromothieno[3,2-b]pyridine-2-carboxylate (CAS: 90766-48-6)

  • Structural Differences : Carbaldehyde group replaced by an ethyl ester (-COOEt).
  • Reactivity : The ester group enhances stability and participation in nucleophilic acyl substitutions, contrasting with the aldehyde’s electrophilic reactivity .
  • Applications: Used in Pd-catalyzed Suzuki-Miyaura couplings to synthesize antitumor agents (e.g., methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates) .

Anticancer Potential

  • Thieno[3,2-b]pyridine Derivatives: Compounds like methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (precursor to 3-Bromothieno[3,2-b]pyridine-2-carbaldehyde) exhibit potent activity against triple-negative breast cancer (TNBC) cell lines. Derivative 2e reduced tumor size in vitro and in ovo without toxicity to non-cancerous cells .
  • Role of Bromine : The bromine atom facilitates cross-coupling reactions to generate bioactive aryl/heteroaryl derivatives, underscoring its importance in medicinal chemistry .

Commercial Availability and Cost

  • Pricing: While exact pricing for this compound is unspecified, similar brominated pyridines (e.g., 2-Bromopyridin-3-amine) cost ~$400–$4,800 per 1–25 g, indicating a premium for halogenated intermediates .
  • Suppliers : Available from specialized chemical suppliers like Combi-Blocks and Hairui Chemical .

Biological Activity

3-Bromothieno[3,2-b]pyridine-2-carbaldehyde is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of the Compound

  • Molecular Formula: C₈H₄BrNOS
  • Molecular Weight: 242.09 g/mol
  • CAS Number: 1367941-75-0

This compound is characterized by its unique thieno-pyridine structure, which contributes to its reactivity and biological properties. The presence of a bromine atom enhances its potential for forming covalent bonds with nucleophilic sites on proteins and enzymes, affecting their activity.

Target Interactions

The specific biological targets of this compound remain largely unexplored. However, it has been observed to interact with various enzymes involved in cellular signaling pathways and oxidative stress responses. These interactions often lead to either inhibition or activation of enzymatic activities, depending on the concentration and cell type used.

The compound's ability to form covalent bonds with active sites on enzymes is crucial for its biological effects. It has been shown to modulate signaling pathways that influence gene expression related to cell growth and apoptosis. Notably, it can affect transcription factors that regulate these processes.

Anticancer Properties

Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines . For instance, one study reported approximately 97% growth inhibition of the LOX IMVI melanoma cell line at a concentration of 10 μM . This indicates its potential as an anticancer agent capable of inducing apoptosis in tumor cells while sparing normal cells.

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity . Preliminary screenings against several bacterial strains revealed that derivatives of thieno-pyridines exhibit selective antibacterial effects. Compounds derived from 3-Bromothieno[3,2-b]pyridine have been noted for their efficacy against drug-resistant strains of bacteria .

Study 1: Cytotoxicity Assessment

A recent study assessed the cytotoxicity of several thieno[3,2-b]pyridine derivatives, including this compound. The results indicated significant inhibition of cancer cell proliferation across various cell lines:

Cell Line IC50 (μM) Growth Inhibition (%)
LOX IMVI10~97
MCF-7 (Breast Cancer)15~85
HeLa (Cervical Cancer)12~90

This data underscores the compound's potential as a lead candidate in anticancer drug development.

Study 2: Antibacterial Efficacy

Another study focused on the antibacterial properties of derivatives synthesized from thieno-pyridine frameworks:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus5
Escherichia coli10
Acinetobacter baumannii8

These findings suggest that compounds based on 3-Bromothieno[3,2-b]pyridine could be developed into effective antibacterial agents against resistant strains.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Bromothieno[3,2-b]pyridine-2-carbaldehyde with high purity?

  • Methodological Answer : Optimize the reaction by refluxing stoichiometric equivalents of brominated precursors (e.g., 3-bromopyridine derivatives) with thiourea or cyanothioacetamide in absolute ethanol under inert conditions. Monitor reaction progress via TLC and purify using column chromatography (silica gel, ethyl acetate/hexane gradient). Purity validation should employ HPLC (≥95% purity threshold) and elemental analysis to confirm stoichiometry .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer : Use a combination of 1H/13C NMR to resolve aromatic protons and carbons, FT-IR to identify aldehyde (C=O stretch ~1700 cm⁻¹) and thieno-pyridine ring vibrations, and HRMS (ESI-TOF) for exact mass confirmation. Cross-reference with computational methods (e.g., DFT) to validate electronic environments .

Q. How does the fused thieno-pyridine system influence the compound’s reactivity compared to simpler pyridine aldehydes?

  • Methodological Answer : The fused thiophene ring enhances electron delocalization, increasing electrophilicity at the aldehyde group. Reactivity studies (e.g., nucleophilic additions) should compare rates with non-fused analogs like pyridine-2-carbaldehyde. Use kinetic assays (UV-Vis monitoring) to quantify differences in reaction pathways .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in functionalizing the thieno[3,2-b]pyridine scaffold?

  • Methodological Answer : Bromine at the 3-position directs electrophilic substitutions to the 5- or 7-positions due to steric and electronic effects. Employ DFT calculations to map electron density and predict reactive sites. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids can confirm regioselectivity trends .

Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?

  • Methodological Answer : Contradictions in NMR splitting patterns often arise from dynamic rotational isomerism. Perform variable-temperature NMR studies to freeze conformers. For mass spectrometry discrepancies (e.g., unexpected adducts), use high-resolution instruments and isotopic labeling to trace fragmentation pathways .

Q. What experimental designs are effective for studying the coordination chemistry of this compound with transition metals?

  • Methodological Answer : Synthesize metal complexes (e.g., Cu(II), Zn(II)) by refluxing the aldehyde with metal salts (e.g., CuCl2·2H2O) in methanol/water. Characterize using single-crystal XRD to determine binding modes (monodentate vs. bidentate) and cyclic voltammetry to assess redox behavior. Compare stability constants with non-brominated analogs .

Q. How does the bromine substituent impact the compound’s potential as a pharmacophore in antimicrobial agents?

  • Methodological Answer : Evaluate bioactivity via MIC assays against Gram-positive/negative bacteria. Bromine’s electronegativity enhances membrane penetration, but steric bulk may reduce binding affinity. Conduct SAR studies by synthesizing dehalogenated or fluoro-substituted analogs to isolate electronic vs. steric contributions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromothieno[3,2-b]pyridine-2-carbaldehyde
Reactant of Route 2
3-Bromothieno[3,2-b]pyridine-2-carbaldehyde

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